N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide
Description
Properties
IUPAC Name |
2-N,5-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S3/c1-3-31-13-5-7-15-19(11-13)34-23(25-15)27-21(29)17-9-10-18(33-17)22(30)28-24-26-16-8-6-14(32-4-2)12-20(16)35-24/h5-12H,3-4H2,1-2H3,(H,25,27,29)(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGKFKFJYSDSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with thiophene-2,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N5-bis(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole moiety is known to interact with various proteins and enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Comparisons
- Anion Binding: Compound 1 (pyrrole-based) exhibits high selectivity for H₂PO₄⁻ (ΔG = −23.0 kJ·mol⁻¹) but weak affinity for CH₃CO₂⁻ (ΔG = −8.5 kJ·mol⁻¹) . The target compound’s thiophene core and benzothiazole arms may alter anion selectivity. Thiophene’s lower basicity compared to pyrrole could reduce hydrogen-bonding strength, while benzothiazole’s electron-withdrawing nature might enhance π-π interactions with planar anions like NO₃⁻. Computational studies (B3LYP/6-31G(d,p)) on 1 revealed discrepancies between theoretical and experimental binding energies for CH₃CO₂⁻ and H₂PO₄⁻, suggesting steric or solvation effects . Similar methods could predict the target compound’s behavior.
- Synthetic Routes: Compound 1 was synthesized via condensation of pyrrole-2,5-dicarbonyl dichloride with 2-amino-6-methylpyridine . The target compound could follow analogous routes, substituting pyrrole with thiophene-2,5-dicarbonyl dichloride and using 2-amino-6-ethoxybenzothiazole. Evidence from 2-[(6-ethoxybenzothiazol-2-yl)thio]pentanoic acid supports the feasibility of ethoxybenzothiazole synthesis .
- Biological Activity: Thiophene-2,5-dicarboxamide derivatives (e.g., N2,N5-bis(1E-ethylidene)thiophene-2,5-dicarbohydrazide) show antiproliferative effects against breast cancer cells, attributed to thiophene’s planar structure and carbohydrazide’s hydrogen-bonding capacity . The target compound’s benzothiazole groups, known for antimicrobial and antitumor activity, may further enhance bioactivity .
Electronic and Solubility Properties
- The ethoxy groups in the target compound likely increase solubility in polar solvents compared to methyl-substituted analogues (e.g., 1 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
